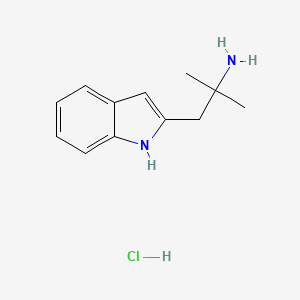
NK-122
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NK-122 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This step usually involves the reaction of primary amines with appropriate halogenated compounds under controlled conditions.
Functional group modifications:
Purification: The final compound is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated and continuous flow reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions
NK-122 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or other substituted derivatives .
科学研究应用
NK-122 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential bioactive properties, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
作用机制
The mechanism of action of NK-122 involves its interaction with specific molecular targets and pathways. While detailed information is limited, it is believed to modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This modulation can have therapeutic effects, particularly in diseases where these processes are dysregulated .
相似化合物的比较
NK-122 can be compared with other similar compounds, such as:
JKB-122: Another small molecule inhibitor with potential therapeutic applications in autoimmune diseases.
CAR-NK cells: Engineered natural killer cells used in cancer immunotherapy.
BiKEs and TriKEs: Bi-specific and tri-specific natural killer cell engagers used in targeted immunotherapy.
This compound is unique in its specific molecular structure and potential bioactive properties, which differentiate it from other compounds in its class .
属性
CAS 编号 |
3794-97-6 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
1-(1H-indol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8,13H2,1-2H3 |
InChI 键 |
ODPJAJNDECUREX-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N.Cl |
规范 SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N |
相关CAS编号 |
3794-97-6 (Parent) 3417-71-8 (hydrochloride) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of metallo-proteinase inhibitors?
A1: Metallo-proteinases are enzymes involved in a wide range of physiological processes, including tissue remodeling, inflammation, and tumor metastasis. Inhibitors of these enzymes are of significant interest as potential therapeutic agents for diseases like cancer and arthritis.
Q2: How was FMPI discovered and isolated?
A: Researchers discovered FMPI while screening microbial metabolites for potential metallo-proteinase inhibitory activity. FMPI is produced by the bacterium Streptomyces rishiriensis NK-122 and was isolated from the culture filtrate through a multi-step purification process involving various chromatography techniques.
Q3: What are some of the chemical properties of FMPI?
A: FMPI demonstrates positive reactions with Rydon–Smith, Sakaguchi, and ammonium molybdate-perchloric acid reagents, while showing negative reactions with ninhydrin, Pauly, Ehrlich, phenol-sulfuric acid, Folin-Ciocalteau, and Tollens reagents . These reactions provide insight into the functional groups present in the FMPI molecule. Additionally, FMPI exhibits stability in highly alkaline environments (pH > 11) but is unstable at lower pH levels, even at room temperature.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















